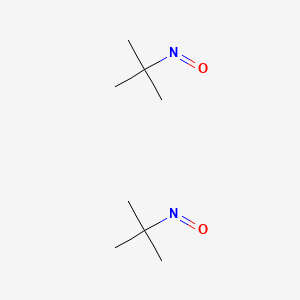![molecular formula C13H11ClO2 B3035374 2-[(4-Chlorobenzyl)oxy]phenol CAS No. 31968-66-8](/img/structure/B3035374.png)
2-[(4-Chlorobenzyl)oxy]phenol
Übersicht
Beschreibung
2-[(4-Chlorobenzyl)oxy]phenol (also known as 2-CB) is a synthetic compound belonging to the class of phenols. It is a colorless, crystalline solid with a melting point of 80-82 °C. 2-CB is a relatively new compound, with research on its synthesis, mechanism of action, biochemical and physiological effects, and applications in scientific research only beginning in the early 2000s.
Wissenschaftliche Forschungsanwendungen
Oxidative Degradation Studies
The oxidative degradation of chlorobenzene, a compound structurally related to 2-[(4-Chlorobenzyl)oxy]phenol, has been investigated. Research by Sedlak and Andren (1991) found that hydroxyl radicals generated by Fenton's reagent can degrade chlorobenzene, producing chlorophenols, dichlorobiphenyls (DCBs), and phenolic polymers. This study highlights the potential use of 2-[(4-Chlorobenzyl)oxy]phenol in environmental remediation and wastewater treatment processes due to its reactivity with hydroxyl radicals (Sedlak & Andren, 1991).
Structure and Molecular Analysis
The molecular structure of compounds similar to 2-[(4-Chlorobenzyl)oxy]phenol has been studied to understand their physical and chemical properties. For example, Fun et al. (2011) analyzed 2-(4-Chlorophenyl)-2-oxoethyl 4-hydroxybenzoate, noting the arrangement and angles between the chlorobenzene and phenol rings. Such studies are crucial for designing and synthesizing new molecules with desired properties (Fun et al., 2011).
Electrochemical Oxidation
Amadelli et al. (2011) investigated the electrochemical oxidation of phenolic compounds like 4-chlorophenol, highlighting the effectiveness of advanced oxidation methods involving ozone and hydroxyl radicals. This research suggests potential applications of 2-[(4-Chlorobenzyl)oxy]phenol in electrochemical sensors or as a substrate in electrochemical reactions (Amadelli et al., 2011).
Antioxidant Interactions
Hidalgo et al. (2018) explored the interactions between phenolic compounds and lipid oxidation products, which could provide insights into the antioxidant potential of 2-[(4-Chlorobenzyl)oxy]phenol. Understanding these interactions can lead to applications in food chemistry and the development of natural antioxidants (Hidalgo et al., 2018).
Enzymatic Oxidation in Wastewater Treatment
Aitken et al. (1994) focused on the enzymatic oxidation of phenolic pollutants, which may include compounds similar to 2-[(4-Chlorobenzyl)oxy]phenol. Their research provides valuable insights into the use of enzymes for wastewater treatment and the detoxification of phenolic contaminants (Aitken et al., 1994).
Hemoglobin Oxygen Affinity Studies
Research by Randad et al. (1991) on allosteric modifiers of hemoglobin indicates the potential application of similar phenolic compounds in modulating oxygen affinity in clinical or biological settings. This could be relevant for conditions where a reversal of depleted oxygen supply is beneficial, such as ischemia or stroke (Randad et al., 1991).
Eigenschaften
IUPAC Name |
2-[(4-chlorophenyl)methoxy]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO2/c14-11-7-5-10(6-8-11)9-16-13-4-2-1-3-12(13)15/h1-8,15H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLGYOADPWXCQJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)O)OCC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001301033 | |
| Record name | 2-[(4-Chlorophenyl)methoxy]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001301033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Chlorobenzyl)oxy]phenol | |
CAS RN |
31968-66-8 | |
| Record name | 2-[(4-Chlorophenyl)methoxy]phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31968-66-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(4-Chlorophenyl)methoxy]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001301033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-6-pyridin-3-ylpyridine-3-carbonitrile](/img/structure/B3035292.png)




![(6bR,10aS)-Ethyl 3-methyl-2-oxo-2,3,6b,7,10,10a-hexahydro-1H-pyrido[3',4':4,5]pyrrolo[1,2,3-de]quinoxaline-8(9H)-carboxylate](/img/structure/B3035297.png)
![5-[(3,4-Dimethoxyphenyl)methylidene]-1,3-bis(2-methoxyphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B3035300.png)


![2-amino-7-methyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-4H,5H-pyrano[3,2-c]pyran-3-carbonitrile](/img/structure/B3035306.png)



![2-Amino-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]propanoic acid](/img/structure/B3035312.png)